molecular formula C12H16ClN3 B2972430 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine CAS No. 2167444-63-3

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine

Cat. No.: B2972430
CAS No.: 2167444-63-3
M. Wt: 237.73
InChI Key: XGWYBMHEKPPFPN-UHFFFAOYSA-N
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Description

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine typically involves the formation of the spirocyclic structure followed by the introduction of the pyridine and amine groups. One common synthetic route involves the reaction of a suitable spirocyclic precursor with a chloropyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and preparative HPLC are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Addition Reactions: The spirocyclic structure can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. The spirocyclic structure is known to enhance the stability and bioavailability of drug candidates, making it a valuable scaffold for the development of new therapeutics .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and material engineering .

Mechanism of Action

The mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[3.4]octane: A related spirocyclic compound with similar structural features.

    4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid: Another spirocyclic compound with a benzoic acid moiety.

    2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: A spirocyclic compound used as a rigid linker in PROTAC development

Uniqueness

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine stands out due to its unique combination of a spirocyclic structure with a chloropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(6-azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWYBMHEKPPFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167444-63-3
Record name 5-chloro-4-(6-azaspiro[3.4]octan-6-yl)pyridin-2-amine
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